molecular formula C14H12Cl6O2 B11953722 (1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate CAS No. 74416-02-7

(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate

Cat. No.: B11953722
CAS No.: 74416-02-7
M. Wt: 425.0 g/mol
InChI Key: DOSRQPWOVOSXQH-UHFFFAOYSA-N
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Description

(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate is a complex organic compound characterized by its unique tetracyclic structure and multiple chlorine atoms. This compound is known for its stability and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes chlorination reactions to introduce the chlorine atoms and cyclization reactions to form the tetracyclic structure. Specific reagents and catalysts are used to control the reaction conditions and yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can remove chlorine atoms or alter the tetracyclic structure.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions vary based on the specific reaction type and conditions. For example, oxidation may yield chlorinated ketones or alcohols, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound’s stability and reactivity make it useful in biological studies, particularly in understanding the interactions between chlorinated organic compounds and biological systems.

Medicine

Research in medicine explores the potential therapeutic applications of this compound, including its use as a lead compound for developing new drugs. Its reactivity allows for the modification of its structure to enhance biological activity.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate involves its interaction with specific molecular targets. The compound’s chlorine atoms and tetracyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate stands out due to its acetate functional group, which imparts unique reactivity and potential applications. The presence of multiple chlorine atoms also enhances its stability and reactivity, making it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

74416-02-7

Molecular Formula

C14H12Cl6O2

Molecular Weight

425.0 g/mol

IUPAC Name

(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate

InChI

InChI=1S/C14H12Cl6O2/c1-4(21)22-7-3-5-2-6(7)9-8(5)12(17)10(15)11(16)13(9,18)14(12,19)20/h5-9H,2-3H2,1H3

InChI Key

DOSRQPWOVOSXQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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